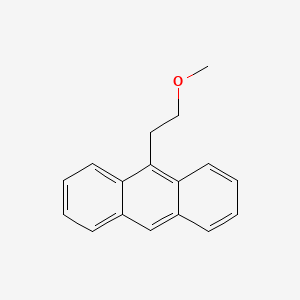
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate is an organic compound with the molecular formula C8H6Cl2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the chlorosulfonation of ethyl 2-chlorothiophene-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Ethyl 2-chlorothiophene-3-carboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position of the thiophene ring.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Material Science: It is used in the synthesis of thiophene-based polymers and materials with applications in organic electronics and photovoltaics.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate depends on its chemical reactivity and the nature of its interactions with biological targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with biological targets through π-π stacking interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different substituents on the thiophene ring.
Eigenschaften
Molekularformel |
C7H6Cl2O4S2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |
InChI-Schlüssel |
NPWPNIYQPOWBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


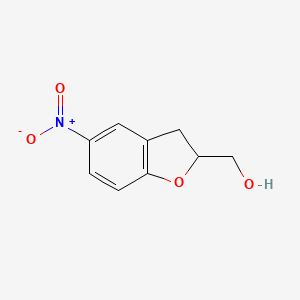

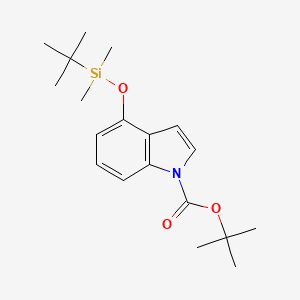

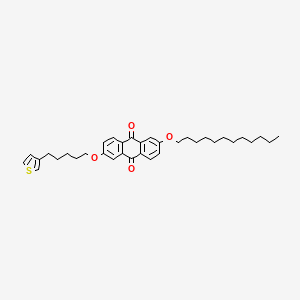
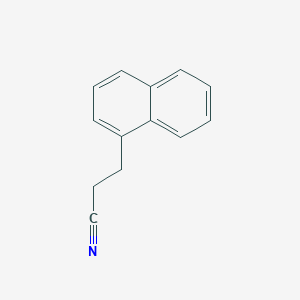
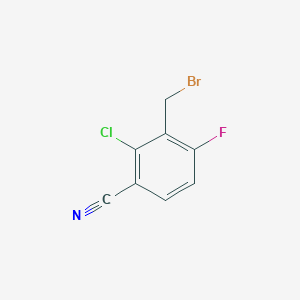
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
